molecular formula C22H30N2O4S B13371799 1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B13371799
M. Wt: 418.6 g/mol
InChI Key: UKYGSTZNFLVQLG-UHFFFAOYSA-N
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Description

1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of an ethoxy group, an isopropyl group, a sulfonyl group, and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Preparation of 2-Ethoxy-5-isopropylbenzenesulfonyl chloride: This intermediate is prepared by reacting 2-ethoxy-5-isopropylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]piperazine: The sulfonyl chloride intermediate is then reacted with piperazine in the presence of a base such as triethylamine to form the sulfonyl piperazine derivative.

    Introduction of the 2-Methoxyphenyl Group: The final step involves the reaction of the sulfonyl piperazine derivative with 2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with substituted nucleophiles.

Scientific Research Applications

1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
  • 1-[(2-Isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
  • 1-[(2-Methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine

Uniqueness

1-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both ethoxy and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C22H30N2O4S

Molecular Weight

418.6 g/mol

IUPAC Name

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C22H30N2O4S/c1-5-28-21-11-10-18(17(2)3)16-22(21)29(25,26)24-14-12-23(13-15-24)19-8-6-7-9-20(19)27-4/h6-11,16-17H,5,12-15H2,1-4H3

InChI Key

UKYGSTZNFLVQLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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